

L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$*

Cat. No.: *B3325005*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of the stable isotope-labeled amino acid, L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$. This isotopologue is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification of threonine metabolism and protein dynamics.

Core Chemical and Physical Properties

L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$ is a non-radioactive, stable isotope-labeled version of the essential amino acid L-threonine. In this molecule, all four carbon atoms are replaced with the heavy isotope ^{13}C , and the nitrogen atom is replaced with the heavy isotope ^{15}N . This labeling results in a predictable mass shift, making it an ideal internal standard and tracer in mass spectrometry-based analyses.^{[1][2]}

Property	Value	Reference
Molecular Formula	$^{13}\text{C}_4\text{H}_9^{15}\text{NO}_3$	[3]
Molecular Weight	124.08 g/mol	[3][4]
CAS Number	202468-39-1	
Appearance	Solid	
Melting Point	256 °C (decomposes)	
Isotopic Enrichment	>98% for ^{13}C and >98% for ^{15}N	
Synonyms	SILAC Amino Acid	

Applications in Research

The unique properties of L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$ make it invaluable for a range of applications in life sciences research:

- Quantitative Proteomics (SILAC):** Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. Cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$. This allows for the direct comparison of protein abundance between different cell populations.
- Metabolic Flux Analysis (MFA):** L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$ is used as a tracer to delineate and quantify the flow of metabolites through various biochemical pathways. By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can gain a dynamic understanding of cellular metabolism.
- Biomolecular NMR Spectroscopy:** Isotope labeling with ^{13}C and ^{15}N is essential for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$ can be incorporated into proteins to aid in resonance assignment and to probe the structure and function of threonine residues.

Experimental Protocols

While specific experimental conditions will vary depending on the research question and model system, the following sections provide detailed methodologies for key experiments utilizing L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$.

Quantitative Proteomics using SILAC

This protocol outlines a typical workflow for a SILAC experiment to compare protein expression between two cell populations (e.g., treated vs. untreated).

Materials:

- SILAC-grade cell culture medium deficient in L-threonine.
- "Light" L-Threonine.
- "Heavy" L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$.
- Dialyzed fetal bovine serum (dFBS).
- Cell lysis buffer.
- Protease inhibitors.
- Trypsin for protein digestion.
- Liquid chromatography-mass spectrometry (LC-MS/MS) system.

Methodology:

- Cell Culture and Labeling:
 - Culture two populations of cells in parallel.
 - For the "light" population, supplement the threonine-deficient medium with unlabeled L-threonine.
 - For the "heavy" population, supplement the threonine-deficient medium with L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$.

- Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.
- Experimental Treatment:
 - Apply the experimental treatment to one of the cell populations while maintaining the other as a control.
- Cell Lysis and Protein Extraction:
 - Harvest both cell populations.
 - Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
 - Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.
 - Quantify the total protein concentration.
- Protein Digestion:
 - Denature, reduce, and alkylate the protein mixture.
 - Digest the proteins into peptides using trypsin.
- LC-MS/MS Analysis:
 - Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
 - The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.
- Data Analysis:
 - Use specialized software to identify and quantify the peptide pairs.
 - The ratio of the peak intensities of the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the two cell populations.

Metabolic Flux Analysis

This protocol describes a general approach for tracing the metabolic fate of L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$.

Materials:

- Cell culture medium with a defined composition.
- L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$.
- Metabolite extraction buffer (e.g., cold methanol/water).
- Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

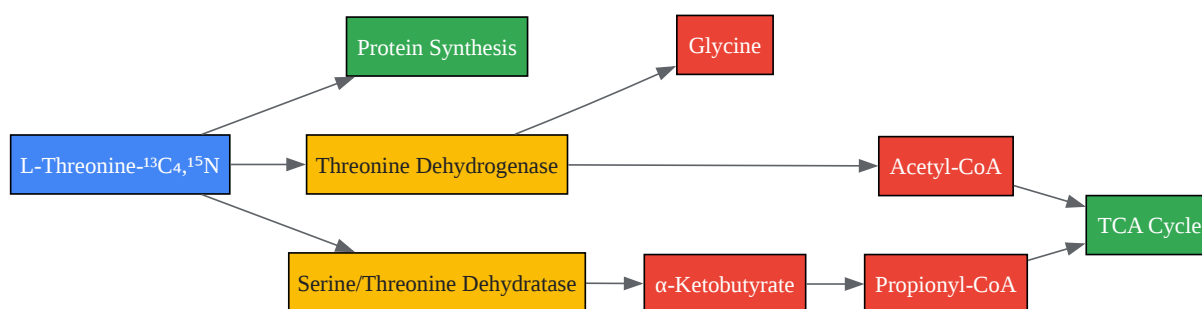
Methodology:

- Isotope Labeling:
 - Culture cells in a medium where the standard L-threonine is replaced with L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$.
 - The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.
- Metabolite Extraction:
 - Quench cellular metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
 - Extract the intracellular metabolites using a cold extraction buffer.
- Sample Analysis:
 - Analyze the metabolite extracts using GC-MS or LC-MS to identify and quantify the mass isotopologue distribution of threonine and its downstream metabolites.
- Flux Calculation:

- Use metabolic modeling software to fit the measured mass isotopologue distributions to a metabolic network model.
- This analysis will provide quantitative values for the fluxes through the relevant metabolic pathways.

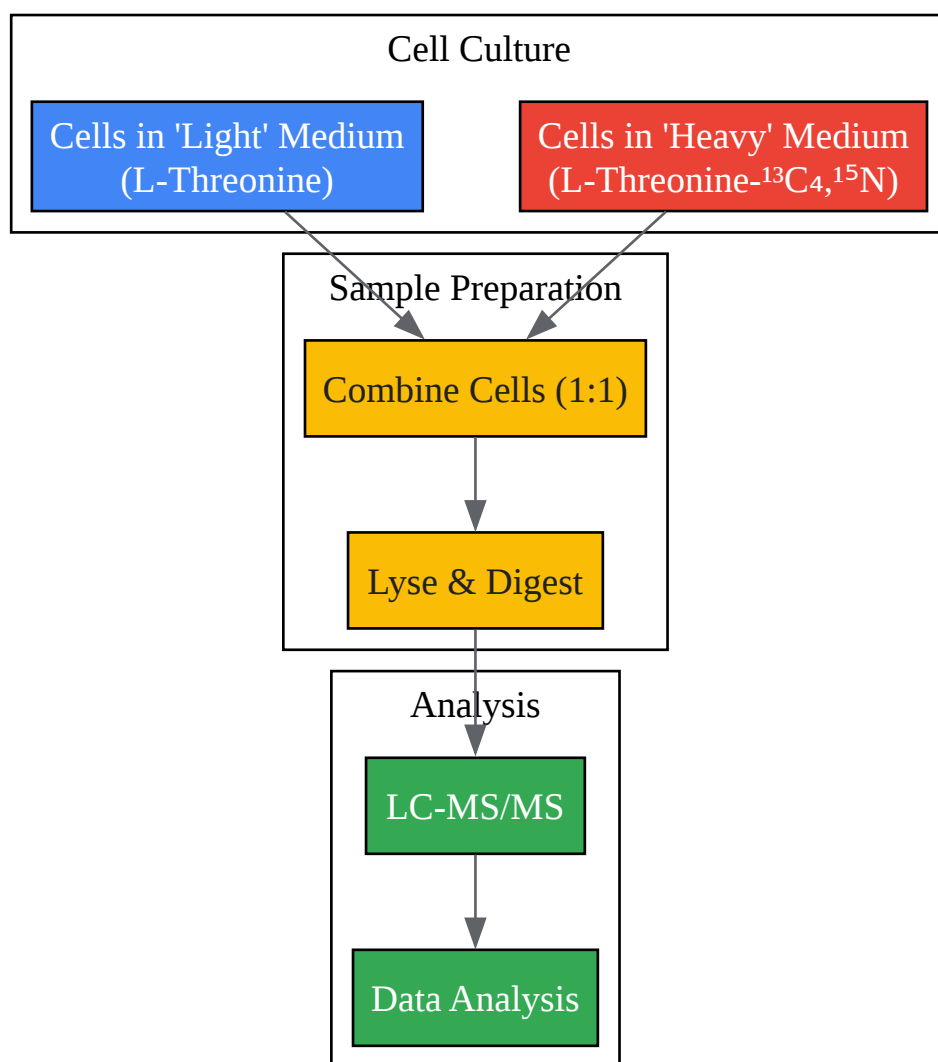
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows where L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$ is a valuable tool.



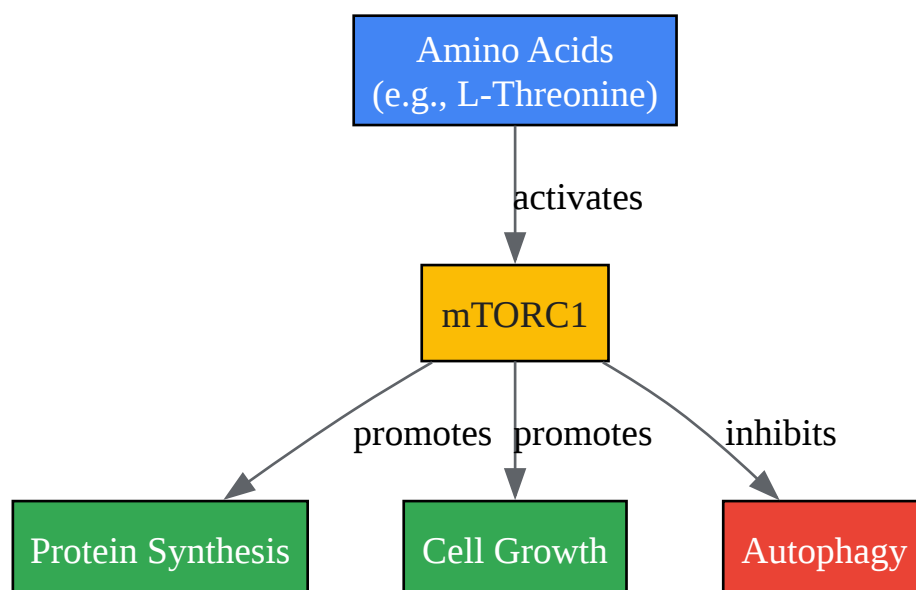
[Click to download full resolution via product page](#)

Caption: Metabolic fate of L-Threonine- $^{13}\text{C}_4,^{15}\text{N}$ in cellular metabolism.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for SILAC-based quantitative proteomics.



[Click to download full resolution via product page](#)

Caption: The role of amino acids in the mTORC1 signaling pathway.

Conclusion

L-Threonine- $^{13}\text{C}_4$, ^{15}N is a versatile and powerful tool for modern biological research. Its applications in quantitative proteomics, metabolic flux analysis, and NMR spectroscopy provide researchers with the ability to gain deep insights into the complex dynamics of cellular processes. The detailed methodologies and conceptual diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of stable isotope labeling in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. Threonine | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [L-Threonine- $^{13}\text{C}_4$, ^{15}N : A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325005#l-threonine-13c4-15n-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com